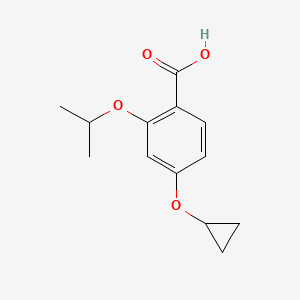

4-Cyclopropoxy-2-isopropoxybenzoic acid

説明

特性

分子式 |

C13H16O4 |

|---|---|

分子量 |

236.26 g/mol |

IUPAC名 |

4-cyclopropyloxy-2-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-8(2)16-12-7-10(17-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChIキー |

YDRXSIWZLYHTRB-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=CC(=C1)OC2CC2)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxybenzoic acid can be achieved through various methods. One common approach involves the reaction of benzoic acid derivatives with cyclopropanol and isopropanol under acidic conditions. The reaction typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-2-isopropoxybenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

化学反応の分析

Types of Reactions

4-Cyclopropoxy-2-isopropoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxybenzoic acid, while reduction could produce cyclopropoxybenzyl alcohol .

科学的研究の応用

4-Cyclopropoxy-2-isopropoxybenzoic acid has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-Cyclopropoxy-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key differences between 4-cyclopropoxy-2-isopropoxybenzoic acid and related compounds:

Key Observations:

- Substituent Effects : The cyclopropoxy and isopropoxy groups in the target compound introduce significant steric bulk compared to the hydroxyl group in 4-hydroxybenzoic acid. This reduces water solubility and may enhance lipid membrane permeability, a critical factor in drug design .

- Acidity : The electron-withdrawing nature of alkoxy groups lowers the pKa of the carboxylic acid group compared to 4-hydroxybenzoic acid, increasing its acidity. This property could influence binding interactions in biological systems.

Metabolic and Stability Profiles

- 4-Hydroxybenzoic Acid : Undergoes rapid glucuronidation and sulfation in vivo, leading to efficient excretion. Its hydroxyl group is a common site for phase II metabolism .

- 4-Cyclopropoxy-2-isopropoxybenzoic Acid : The cyclopropoxy group is metabolically stable due to the strained cyclopropane ring, which resists enzymatic oxidation. This could prolong half-life compared to hydroxylated analogs .

Q & A

Q. Advanced

- NOESY NMR : Identifies spatial proximity of cyclopropane protons to adjacent substituents.

- X-ray crystallography : Resolves absolute configuration and confirms substituent orientation .

- Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral derivatives. Cross-validate with computational simulations (e.g., Gaussian software) .

How should researchers address discrepancies in solubility data reported across solvents?

Q. Advanced

- Controlled experiments : Measure solubility in triplicate using gravimetric or UV-Vis methods under standardized conditions (temperature, pH).

- Solvent parameter analysis : Correlate solubility with Hansen solubility parameters to identify outliers.

- Purity verification : Ensure batch consistency via elemental analysis and DSC to rule out impurities as confounding factors .

What in vitro models are suitable for studying the metabolic stability of this compound?

Q. Advanced

- Liver microsomes : Incubate with NADPH to assess cytochrome P450-mediated metabolism.

- Hepatocyte assays : Measure phase II conjugation (e.g., glucuronidation) using LC-MS/MS.

- Experimental controls : Include protease inhibitors to prevent enzymatic degradation and stabilize metabolites .

What safety protocols are essential for handling 4-Cyclopropoxy-2-isopropoxybenzoic acid in the laboratory?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Decontamination : Immediately rinse spills with ethanol/water (70:30) and dispose of waste in labeled containers .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite .

What strategies mitigate degradation of 4-Cyclopropoxy-2-isopropoxybenzoic acid during long-term storage?

Q. Basic

- Storage conditions : Keep at -20°C in amber vials under argon to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v.

- Regular monitoring : Perform HPLC every 6 months to track degradation products .

How do researchers validate the reproducibility of biological activity assays for this compound?

Q. Advanced

- Inter-laboratory studies : Share standardized protocols (e.g., cell lines, incubation times) across labs.

- Statistical rigor : Use ANOVA to compare IC₅₀ values across replicates; report %CV for intra-assay variability.

- Positive controls : Include reference compounds (e.g., aspirin for anti-inflammatory assays) to calibrate responses .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Q. Advanced

- Sensitivity limits : Use UPLC-MS with a detection threshold <0.1% for low-abundance impurities.

- Column selection : Employ C18 columns with 1.7-µm particles for high-resolution separation.

- Method validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

- Scaffold modification : Synthesize analogs with varied alkoxy groups (e.g., ethoxy, tert-butoxy) at positions 2 and 4.

- Bioactivity screening : Test against enzyme panels (e.g., kinases, phosphatases) to identify key functional groups.

- Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with activity .

What methodologies confirm the absence of residual solvents in purified batches?

Q. Basic

- Headspace GC-MS : Detect volatile solvents (e.g., dichloromethane, THF) with ppm-level sensitivity.

- NMR spectroscopy : Compare ¹H NMR spectra to reference standards to identify solvent peaks.

- Regulatory compliance : Adhere to USP <467> residual solvent limits .

How should contradictory data on the compound’s pharmacokinetic properties be resolved?

Q. Advanced

- In vivo studies : Compare oral vs. intravenous administration in rodent models to assess bioavailability.

- Species-specific metabolism : Test liver microsomes from multiple species (human, rat, mouse) to identify metabolic differences.

- Mechanistic modeling : Develop PBPK models to simulate absorption/distribution .

What are the best practices for ensuring ethical compliance in toxicity studies?

Q. Basic

- Institutional approval : Obtain IACUC or IRB approval before animal/human cell studies.

- 3R principles : Prioritize in vitro assays (e.g., zebrafish embryos) over mammalian models.

- Data transparency : Publish negative results to avoid publication bias .

How can researchers leverage metabolomics to study the compound’s biological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。